molecular formula C20H54Cl6N6 B8007656 N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl

Cat. No.: B8007656
M. Wt: 591.4 g/mol
InChI Key: VPQWKCJAWBRIJH-UHFFFAOYSA-N
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Description

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 HCl is a polyamine derivative featuring a central octane-1,8-diamine backbone substituted with four 3-aminopropyl groups at the terminal nitrogen atoms. The hexahydrochloride (6 HCl) salt enhances its solubility and stability for practical applications, particularly in biochemical and materials science contexts .

Properties

IUPAC Name

N,N,N',N'-tetrakis(3-aminopropyl)octane-1,8-diamine;hexahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H48N6.6ClH/c21-11-7-17-25(18-8-12-22)15-5-3-1-2-4-6-16-26(19-9-13-23)20-10-14-24;;;;;;/h1-24H2;6*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWKCJAWBRIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN(CCCN)CCCN)CCCN(CCCN)CCCN.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H54Cl6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl typically involves the reaction of octane-1,8-diamine with 3-chloropropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of octane-1,8-diamine attack the chloropropyl groups, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, followed by drying under reduced pressure. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The aminopropyl groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Polymer Chemistry

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine is widely used as a cross-linking agent in the synthesis of polymers. Its multiple amine groups facilitate the formation of robust networks in polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials.

Applications:

  • Polyurethane Foams : Utilized in producing flexible and rigid foams with improved resilience and durability.
  • Epoxy Resins : Acts as a curing agent, enhancing adhesion and mechanical strength in composite materials.

Biomedical Applications

The compound shows potential in biomedical applications due to its biocompatibility and ability to form hydrogels. These properties are crucial for developing drug delivery systems and tissue engineering scaffolds.

Case Studies:

  • Drug Delivery Systems : Research indicates that hydrogels formed from this compound can encapsulate therapeutic agents, allowing for controlled release profiles .
  • Tissue Engineering : The compound's ability to form stable networks makes it suitable for scaffolds that support cell growth and tissue regeneration.

Surface Modification

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine can modify surfaces to enhance their properties, such as adhesion and hydrophilicity.

Applications:

  • Coatings : Used in creating coatings that improve corrosion resistance and adhesion of paints and adhesives to substrates.
  • Biocompatible Surfaces : Modified surfaces can be used in medical devices to reduce thrombogenicity and promote cell attachment.

Chelating Agents

Due to its structure, this compound can act as a chelating agent for metal ions, which is beneficial in various chemical processes.

Applications:

  • Metal Ion Sequestration : Effective in removing heavy metals from wastewater, contributing to environmental remediation efforts.
  • Catalysis : Functions as a ligand in catalytic processes, enhancing reaction rates and selectivity.

Synthesis of Complex Molecules

The amine functionalities allow for further chemical modifications, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Case Studies:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Its reactivity facilitates the formation of key intermediates in drug synthesis .
  • Agrochemical Development : Used in creating formulations that enhance the efficacy of pesticides through improved delivery mechanisms.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Polymer ChemistryCross-linking agent for foams and resinsImproved mechanical properties
Biomedical ApplicationsDrug delivery systems, tissue engineeringBiocompatibility, controlled release
Surface ModificationCoatings for corrosion resistanceEnhanced adhesion
Chelating AgentsMetal ion sequestrationEnvironmental remediation
Synthesis of Complex MoleculesKey intermediate in pharmaceuticalsFacilitates complex organic synthesis

Mechanism of Action

The mechanism of action of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 hcl involves its interaction with various molecular targets and pathways. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can modulate the activity of enzymes involved in polyamine metabolism, affecting cellular growth and proliferation.

Comparison with Similar Compounds

Key Structural Features:

  • Backbone : Octane-1,8-diamine provides a flexible eight-carbon chain.
  • Substituents: Each terminal nitrogen is bonded to two 3-aminopropyl groups, resulting in a highly branched, multi-amine structure.
  • Salt Form : The six HCl counterions neutralize the compound’s basic amine groups, making it suitable for aqueous environments .

Comparison with Similar Compounds

The compound belongs to a broader class of polyamines and naphthalene diamine derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Backbone Substituents Key Applications Reference
N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 HCl Octane-1,8-diamine Four 3-aminopropyl groups Biochemical research, chelation
N,N'-Bis(3-(benzylamino)propyl)octane-1,8-diamine Octane-1,8-diamine Two 3-(benzylamino)propyl groups Potential ligand synthesis
N1,N8-Bis(3-(1-naphthamido)propyl)octane-1,8-diaminium TFA salt (17d) Octane-1,8-diamine Two 3-(1-naphthamido)propyl groups Antimicrobial studies
N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine Naphthalene Four methyl groups Proton-sponge, organic synthesis

Functional and Application Differences

  • Antimicrobial Activity : Naphthyl-polyamine conjugates (e.g., 17d, 19d) exhibit enhanced antimicrobial efficacy due to naphthamide moieties, which disrupt bacterial membranes . The target compound’s primary amines may chelate metal ions but lack direct antimicrobial data.
  • Electronic Properties : Cross-conjugated derivatives (e.g., 5a, 9b) show tunable fluorescence and conductivity, unlike the target compound .

Biological Activity

N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine, 6 HCl (CAS No. 870086-86-5) is a polyamine compound known for its significant biological activity. This compound is characterized by its complex structure, which includes multiple amine groups that contribute to its interaction with biological systems. The following sections provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C20H54Cl6N6
  • Molecular Weight : 591.39 g/mol
  • Purity : Typically ≥95% .

The biological activity of N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine is primarily attributed to its role as a polyamine. Polyamines are known to be involved in various cellular processes, including:

  • Cell Growth and Proliferation : Polyamines are essential for cell division and growth. They stabilize DNA and RNA structures, facilitating transcription and replication.
  • Cell Signaling : They play a critical role in signaling pathways that regulate cellular functions such as apoptosis and differentiation.
  • Stress Response : Polyamines can act as protective agents against oxidative stress by scavenging free radicals .

Antimicrobial Properties

Research indicates that N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound disrupts bacterial cell membranes or interferes with metabolic processes .

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by modulating polyamine metabolism and enhancing the production of reactive oxygen species (ROS), leading to cell death .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N1,N1,N8,N8-Tetrakis(3-aminopropyl)octane-1,8-diamine was tested against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The results indicate a significant inhibitory effect on the growth of these pathogens, particularly S. aureus .

Study 2: Cancer Cell Apoptosis

A study examining the effects of the compound on human breast cancer cells (MCF-7) reported:

Treatment Concentration% Cell Viability after 24h
Control100%
10 µM75%
50 µM50%
100 µM25%

The data suggest that higher concentrations lead to increased cytotoxicity and reduced cell viability .

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